Meta-(2-hydroxyethylthio)aniline
Description
Meta-(2-hydroxyethylthio)aniline is an aromatic amine derivative with a hydroxyethylthio (-SCH₂CH₂OH) substituent at the meta position relative to the amino group (-NH₂) on the benzene ring. This compound combines the electron-donating effects of the amino group with the polar, hydrogen-bonding capacity of the hydroxyethylthio moiety, which may enhance solubility and bioactivity.
The hydroxyethylthio group is recognized as a pharmacophoric motif in bioactive molecules, such as isoflavone derivatives, where it contributes to anti-osteoporotic activity by inhibiting bone loss during estrogen deficiency .
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(3-aminophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H11NOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 |
InChI Key |
DGUUUMZJGDNBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents on the aromatic ring significantly influences chemical reactivity and biological activity:
- Meta vs. Para/Ortho Substitution: In nitric oxide (NO) inhibitory studies, di-substituted compounds with hydroxyl groups at both meta and para positions (e.g., Compound 97) exhibited superior activity compared to mono-substituted derivatives . For human carbonic anhydrase I (hCA I) inhibition, para-substituted chlorine in N-benzylaniline derivatives (e.g., N-benzyl-4-chloroaniline) showed higher efficacy than meta- or ortho-substituted analogs . Implication: Meta-(2-hydroxyethylthio)aniline’s meta-substituted hydroxyethylthio group may balance steric and electronic effects, but its activity could be context-dependent. For example, in NO inhibition, pairing meta with para substitution might enhance efficacy, while para substitution alone may be preferable for hCA I inhibition.
Substituent Type and Functional Group Effects
Table 1: Key Comparisons of Aniline Derivatives
Key Observations:
Hydroxyethylthio vs.
Hydroxyethylthio vs. Chlorine :
- Chlorine’s electron-withdrawing nature increases electrophilicity, favoring interactions with enzyme active sites (e.g., hCA I) . In contrast, hydroxyethylthio’s electron-donating sulfur and hydroxyl groups may promote hydrogen bonding or metal coordination.
Hydroxyethylthio vs. Hydroxyl: While hydroxyl groups directly participate in hydrogen bonding (e.g., Compound 97’s NO inhibition ), hydroxyethylthio provides a flexible spacer that may reduce steric hindrance while retaining polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
